molecular formula C19H16N2O5 B4995141 6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide

6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide

Cat. No. B4995141
M. Wt: 352.3 g/mol
InChI Key: KZCBQFMDLYHLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as an increase in the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce the expression of inflammatory markers, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms underlying chronic pain and inflammation. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of chronic pain and inflammation. Finally, research is needed to explore the potential of this compound in other areas of scientific research, such as cancer biology and neuropharmacology.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms underlying chronic pain and inflammation. While there are limitations to working with this compound, future research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide involves the reaction of 3-phenylpropanoic acid with 2H-chromen-3-one in the presence of a catalyst. The resulting compound is then treated with nitric acid to obtain the final product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

6-nitro-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide has been studied for its potential in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

6-nitro-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-18(20-10-4-7-13-5-2-1-3-6-13)16-12-14-11-15(21(24)25)8-9-17(14)26-19(16)23/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBQFMDLYHLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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